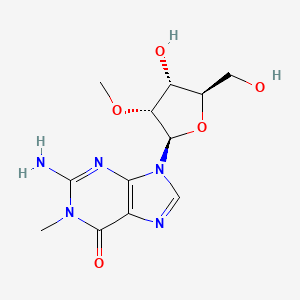

1,2'-O-dimethylguanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17N5O5 |

|---|---|

Molecular Weight |

311.29 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one |

InChI |

InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

JLYURAYAEKVGQJ-IOSLPCCCSA-N |

Isomeric SMILES |

CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |

Canonical SMILES |

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biological Significance of N²,N²-Dimethylguanosine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Post-transcriptional modifications of RNA add a critical layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, N²,N²-dimethylguanosine (m²₂G) is a highly conserved modification found predominantly in transfer RNA (tRNA). This technical guide provides a comprehensive overview of the biological significance of m²₂G, including its crucial roles in tRNA structure, stability, and function. We detail its biosynthetic pathway, its impact on cellular processes such as translation and redox homeostasis, and its direct link to human disease. Furthermore, this document provides detailed experimental protocols for the detection and quantification of m²₂G and summarizes key quantitative data to serve as a resource for researchers in the field.

A Note on Nomenclature: 1,2'-O-dimethylguanosine vs. N²,N²-dimethylguanosine

The term "this compound" (m¹Gm) refers to a guanosine (B1672433) molecule with methyl groups at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl position of the ribose sugar. While this modification exists, the vast majority of research on dimethylated guanosine in a biological context, particularly within tRNA, focuses on N²,N²-dimethylguanosine (m²₂G) . This isomer features two methyl groups on the exocyclic amine (N²) of the guanine base. Given its prevalence and profound biological roles, this guide will focus primarily on m²₂G, as it is the most functionally significant and extensively studied dimethylguanosine modification.

Core Biological Significance of N²,N²-Dimethylguanosine (m²₂G)

N²,N²-dimethylguanosine is a post-transcriptional modification predominantly found at position 26 in the "hinge" region of most eukaryotic and archaeal tRNAs, located between the D-arm and the anticodon stem.[1][2] Its presence is critical for maintaining the structural integrity and function of tRNA.

Role in tRNA Structure and Stability

The primary role of m²₂G is to act as a structural cornerstone, ensuring the correct L-shaped tertiary structure of tRNA.[3] The two methyl groups on the N² position create steric hindrance, which prevents the formation of a canonical Watson-Crick base pair with cytosine (C).[4][5] This blockage is crucial for preventing tRNA misfolding. Specifically, it inhibits an incorrect base pair between G26 and C11, which would otherwise lead to an aberrant, non-functional tRNA conformation.[4]

By preventing misfolding, m²₂G is considered to function as an "RNA chaperone," guiding the tRNA into its active conformation.[2] This modification stabilizes the tRNA core by modulating non-canonical base-pairing interactions, particularly the G26:A44 pair, ensuring it adopts a stable imino-hydrogen bonded form rather than a less stable sheared conformation.[2][6] The loss of m²₂G leads to tRNA instability, which can be exacerbated in combination with the loss of other modifications or RNA-binding proteins.[6]

Function in Translation and Cellular Proliferation

Proper tRNA structure is a prerequisite for efficient and accurate protein synthesis. By ensuring tRNA stability, the m²₂G modification supports global translation. Human cells deficient in TRMT1, the enzyme responsible for m²₂G synthesis, exhibit reduced rates of global protein synthesis and decreased cellular proliferation.[7][8] This highlights the fundamental importance of this single modification in maintaining the cellular pool of functional tRNAs required to sustain protein production and cell growth.

Involvement in Redox Homeostasis

Recent evidence has uncovered a critical link between m²₂G modification and the maintenance of cellular redox balance.[1] Cells lacking the TRMT1 enzyme, and therefore deficient in m²₂G, display increased levels of endogenous reactive oxygen species (ROS) and are hypersensitive to oxidizing agents.[7][8] While the precise mechanism connecting the tRNA modification to redox state is still under investigation, these findings suggest that TRMT1-catalyzed modifications are required for proper redox metabolism.[7][9] This function is crucial for cell survival under conditions of oxidative stress.[8]

Biosynthesis of N²,N²-Dimethylguanosine

The formation of m²₂G is a two-step enzymatic process catalyzed by the highly conserved tRNA methyltransferase 1 (TRM1 in yeast, TRMT1 in humans).[1][10] This enzyme is encoded by a nuclear gene, and the resulting protein is localized to both the nucleus and mitochondria, allowing it to modify both nuclear and mitochondrial-encoded tRNAs.[11][12]

The biosynthesis pathway is as follows:

-

Monomethylation: TRMT1 first catalyzes the transfer of a single methyl group from the universal methyl donor S-adenosylmethionine (SAM) to the N² position of guanosine at position 26 (G26) in a precursor tRNA molecule, forming N²-methylguanosine (m²G).[1]

-

Dimethylation: TRMT1 then catalyzes a second methylation event at the same N² position, again using SAM as the methyl donor, to produce the final N²,N²-dimethylguanosine (m²₂G) modification.[1]

The substrate specificity of TRMT1—whether it produces m²G or proceeds to m²₂G—is dependent on the sequence and structure of the target tRNA, particularly elements within the D-arm.[12]

Clinical Relevance: TRMT1 and Intellectual Disability

The critical role of m²₂G in cellular function is underscored by its link to human disease. Autosomal-recessive intellectual disability (ID) has been directly linked to loss-of-function mutations in the TRMT1 gene.[7][13] Frameshift and missense mutations in TRMT1 have been identified in patients with developmental delay, ID, and epilepsy.[7][14]

These pathogenic variants result in TRMT1 proteins that are deficient in tRNA binding and/or catalytic activity, leading to a severe deficiency of m²₂G modification in patient cells.[7][15] This establishes a direct molecular link between the absence of a single tRNA modification and a complex neurodevelopmental disorder, highlighting the importance of epitranscriptomic regulation in human health.

Quantitative Data Summary

The following tables summarize key quantitative findings related to m²₂G modification from published literature.

Table 1: Quantification of m²₂G Levels in Human Cell Lines

| Cell Line / Condition | Method | m²₂G Level | Fold Change (vs. WT) | Reference |

|---|---|---|---|---|

| Wild-Type (WT) Human Cells | LC-MS/MS | ~50% of G26 sites | - | [7] |

| TRMT1 Knockout (KO) | LC-MS/MS | Near background | >50-fold decrease | [7] |

| Patient Lymphoblastoid Cells (TRMT1 R323C) | LC-MS/MS | Not specified | 32-fold decrease | [15] |

| TRMT1-KO (tRNA-Tyr specific) | LC-MS | ~50% of WT level | 2-fold decrease | [14] |

| TRMT1L-KO (tRNA-Tyr specific) | LC-MS | ~50% of WT level | 2-fold decrease |[14] |

Table 2: Related Metabolite Concentrations

| Metabolite | Organism / Cell Type | Concentration | Method | Reference |

|---|---|---|---|---|

| S-adenosylmethionine (SAM) | E. coli (WT) | ~250 µM | Not specified | [16] |

| S-adenosylmethionine (SAM) | E. coli (Δmtn) | ~100 µM | Not specified | [16] |

| S-adenosylmethionine (SAM) | HL-60 Human Cells | 315 µM | Not specified | [17] |

| S-adenosylmethionine (SAM) | Human Plasma | 50 - 150 nmol/L | Not specified |[2] |

Experimental Protocols

This section provides detailed methodologies for the two primary techniques used to detect and quantify m²₂G: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Primer Extension Analysis.

Quantification of m²₂G by LC-MS/MS

This method provides absolute quantification of modified nucleosides from a total RNA or purified tRNA sample.

Protocol Steps:

-

RNA Isolation:

-

Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol extraction followed by isopropanol (B130326) precipitation).

-

For higher sensitivity, purify the tRNA fraction from total RNA using methods like anion-exchange chromatography (e.g., DEAE cellulose) or size-exclusion chromatography.[18]

-

-

Enzymatic Digestion to Nucleosides:

-

In a microcentrifuge tube, combine up to 2.5 µg of RNA with the following digestion mix to a final volume of 25 µL:

-

Incubate the reaction at 37°C for 2-3 hours.[3]

-

(Optional) Terminate the reaction and remove enzymes by chloroform (B151607) extraction or by passing the sample through a 10 kDa molecular weight cutoff filter.[20]

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC).

-

Column: A C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is commonly used.[11][21]

-

Mobile Phase A: 5.3 mM Ammonium Acetate in water, pH 5.3.[11]

-

Mobile Phase B: Acetonitrile/water (40:60) with 5.3 mM Ammonium Acetate.[11]

-

Flow Rate: 100 µL/min.[11]

-

Gradient: A typical gradient might run from 0% B to 75% B over ~37 minutes, followed by a wash and re-equilibration.[11]

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) for m²₂G and monitoring a specific product ion after collision-induced dissociation (CID).

-

Precursor Ion (Q1): The m/z for [m²₂G+H]⁺ is 312.1.

-

Product Ion (Q3): The characteristic product ion is the protonated N²,N²-dimethylguanine base, with an m/z of 180.1.

-

Transition: m/z 312.1 → 180.1.

-

Optimize collision energy (CE) and other instrument parameters for this transition to achieve maximum sensitivity.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of a pure m²₂G standard.

-

Calculate the amount of m²₂G in the sample by comparing its peak area to the standard curve.

-

Normalize the amount of m²₂G to the amount of a canonical nucleoside (e.g., Guanosine) to determine its relative abundance.

-

Detection of m²₂G by Primer Extension Analysis

This technique qualitatively or semi-quantitatively assesses the presence of m²₂G at a specific site in a known tRNA sequence. The bulky m²₂G modification acts as a strong block to reverse transcriptase (RT), causing the enzyme to terminate synthesis.

Protocol Steps:

-

Primer Design and Labeling:

-

Design a DNA oligonucleotide primer (~20-25 nt) that is complementary to a sequence downstream of the G26 modification site of the target tRNA.

-

Label the 5' end of the primer with a radioactive ([γ-³²P]ATP) or fluorescent (e.g., Tye665) tag using T4 Polynucleotide Kinase (PNK).[11][22]

-

Purify the labeled primer to remove unincorporated label.

-

-

Primer Annealing:

-

In a reaction tube, mix 2-10 µg of total RNA with ~1 pmol of the 5'-labeled primer in an appropriate annealing buffer (e.g., containing 40 mM PIPES pH 6.4, 1 mM EDTA, 0.4 M NaCl).

-

Heat the mixture to 95°C for 3 minutes and then allow it to cool slowly to the annealing temperature (e.g., 42°C or 37°C) to facilitate primer-tRNA hybridization.[10][11]

-

-

Extension Reaction:

-

Analysis:

-

Denature the samples by heating at 90-95°C for 3-5 minutes.

-

Separate the cDNA products on a high-resolution denaturing (7-8 M Urea) polyacrylamide gel (e.g., 15% PAGE).[11]

-

Visualize the products by autoradiography (for ³²P) or fluorescence scanning.

-

Interpretation: A band corresponding to the size of the primer extended to position 26 indicates the presence of the m²₂G modification (RT stop). In samples lacking the modification (e.g., from TRMT1-KO cells), this band will be absent or significantly reduced, and a longer read-through product may appear.[7]

-

Conclusion and Future Directions

N²,N²-dimethylguanosine is far more than a simple structural component of tRNA; it is a critical regulator of tRNA fidelity, translational capacity, and cellular homeostasis. Its biosynthesis, catalyzed by TRMT1, is essential for preventing tRNA misfolding and ensuring efficient protein synthesis. The discovery that defects in this single modification pathway lead to severe neurodevelopmental disorders in humans has cemented its importance in molecular medicine.

Future research will likely focus on several key areas. First, elucidating the precise molecular mechanism linking m²₂G deficiency to redox imbalance will be crucial. Second, investigating the potential for dynamic regulation of m²₂G levels in response to different cellular stresses could reveal new roles in adaptive responses. Finally, for drug development professionals, the TRMT1 enzyme represents a potential target, and understanding its substrate recognition and catalytic mechanism in greater detail could inform the design of specific inhibitors or modulators for therapeutic purposes. The continued study of m²₂G promises to yield further insights into the intricate world of the epitranscriptome and its impact on biology and disease.

References

- 1. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]

- 2. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amsbio.com [amsbio.com]

- 7. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA from insects and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human TRMT1 catalyzes m2G or m22G formation on tRNAs in a substrate-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HPLC Analysis of tRNA-Derived Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An intellectual disability-associated missense variant in TRMT1 impairs tRNA modification and reconstitution of enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Depletion of S-adenosylmethionine impacts on ribosome biogenesis through hypomodification of a single rRNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. S-adenosylmethionine metabolism in HL-60 cells: effect of cell cycle and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Direct sequencing of total Saccharomyces cerevisiae tRNAs by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. forensicrti.org [forensicrti.org]

The Elusive Modification: A Technical Guide to the Natural Occurrence of 1,2'-O-dimethylguanosine in tRNA

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the modified nucleoside 1,2'-O-dimethylguanosine (m¹Gm) and its potential presence in transfer RNA (tRNA). Directed at researchers, scientists, and professionals in drug development, this document delves into the hypothetical biosynthesis, proposed detection methodologies, and the functional implications of this rare, doubly methylated guanosine (B1672433) derivative. While direct and extensive evidence for the natural occurrence of m¹Gm in tRNA is still emerging, this guide consolidates existing knowledge on its constituent modifications, N¹-methylguanosine (m¹G) and 2'-O-methylguanosine (Gm), to provide a foundational framework for future research.

Introduction to this compound (m¹Gm)

This compound is a hypermodified nucleoside characterized by two methyl groups: one at the N¹ position of the guanine (B1146940) base and another on the 2'-hydroxyl group of the ribose sugar. The existence of this modification is confirmed in chemical databases, and the presence of other multi-methylated nucleosides in RNA, such as N²,N²,2'-O-trimethylguanosine (m²,²Gm) in the archaeon Sulfolobus acidocaldarius, lends credence to the biological plausibility of m¹Gm in tRNA.

The N¹-methylation of guanosine introduces a positive charge on the guanine base, which can significantly impact the structural and functional properties of the tRNA molecule. Concurrently, 2'-O-methylation of the ribose is known to provide conformational rigidity and protect the phosphodiester backbone from enzymatic cleavage. The combination of these two modifications on a single guanosine residue would likely have profound effects on tRNA stability, folding, and its interactions with the ribosome and other components of the translational machinery.

Quantitative Data on Constituent Modifications

While quantitative data for m¹Gm in tRNA is not yet available, analysis of its constituent modifications, m¹G and Gm, at specific tRNA positions can inform potential sites for m¹Gm formation. The following table summarizes the known locations and functions of these individual modifications.

| Modification | Position in tRNA | Organismal Distribution | Function | Relevant Enzymes |

| N¹-methylguanosine (m¹G) | 9 | Eukaryotes, Archaea | tRNA folding and stability | Trm10 |

| 37 | Bacteria, Eukaryotes, Archaea | Prevents frameshifting during translation | TrmD (Bacteria), Trm5 (Eukarya, Archaea) | |

| 2'-O-methylguanosine (Gm) | 18 | Eubacteria, Eukaryotes | tRNA stability, immune response modulation | TrmH (Eubacteria), Trm3 (Eukaryotes) |

| 34 | Archaea, Eukaryotes | Wobble decoding | Trm7 (in complex) |

Experimental Protocols for Detection and Analysis

The identification and quantification of m¹Gm in tRNA necessitates highly sensitive and specific analytical techniques. The primary method for such analysis is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

tRNA Isolation and Digestion

-

Total RNA Extraction: Isolate total RNA from the biological sample of interest using standard protocols (e.g., Trizol extraction followed by isopropanol (B130326) precipitation).

-

tRNA Enrichment: Purify tRNA from the total RNA pool using methods such as anion-exchange chromatography or size-exclusion chromatography.

-

Enzymatic Digestion: Digest the purified tRNA to its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.

HPLC-MS/MS Analysis

-

Chromatographic Separation: Separate the resulting nucleosides using reversed-phase HPLC. A C18 column with a gradient of a polar solvent (e.g., aqueous ammonium (B1175870) acetate) and a non-polar solvent (e.g., acetonitrile) is commonly used.

-

Mass Spectrometric Detection: Analyze the eluting nucleosides using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Precursor Ion: The protonated molecular ion ([M+H]⁺) of m¹Gm is m/z 312.1.

-

Product Ion: The characteristic product ion resulting from the cleavage of the glycosidic bond is the protonated N¹-methylguanine base at m/z 166.1.

Note: The specific transition of m/z 312.1 → 166.1 should be monitored for the selective detection of m¹Gm.

-

Quantification

Quantification of m¹Gm can be achieved by generating a standard curve using a chemically synthesized m¹Gm standard of known concentrations. The area under the peak for the m/z 312.1 → 166.1 transition in the biological sample is then compared to the standard curve to determine its concentration.

Signaling Pathways and Experimental Workflows

Hypothesized Biosynthetic Pathway of m¹Gm

The biosynthesis of m¹Gm is hypothesized to occur through the sequential action of two distinct tRNA methyltransferases: an N¹-guanosine methyltransferase (Trm10 or Trm5/TrmD) and a 2'-O-guanosine methyltransferase (TrmH or Trm3). The order of these enzymatic steps is currently unknown and may be specific to the tRNA species and the position of the modification.

Caption: Hypothesized biosynthetic pathways for this compound (m¹Gm) in tRNA.

Experimental Workflow for m¹Gm Identification

The following diagram outlines the key steps in the experimental workflow for the identification and characterization of m¹Gm in tRNA.

Caption: Experimental workflow for the identification of this compound (m¹Gm).

Conclusion and Future Directions

The natural occurrence of this compound in tRNA represents an exciting and underexplored area of epitranscriptomics. While direct evidence remains sparse, the existence of the necessary enzymatic machinery and the precedent of other multi-methylated nucleosides provide a strong rationale for its investigation. The methodologies and hypothetical frameworks presented in this guide offer a roadmap for researchers to pursue the discovery and characterization of m¹Gm. Future studies should focus on screening diverse organisms and tRNA species for the presence of this modification, identifying the specific methyltransferases involved, and elucidating its precise role in tRNA function and the regulation of gene expression. Such discoveries will not only expand our fundamental understanding of RNA biology but may also open new avenues for therapeutic intervention.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,2'-O-dimethylguanosine: Chemical Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It is intended to be a valuable resource for professionals in research and drug development, offering detailed information and methodologies pertinent to the study and application of this modified nucleoside.

Chemical Identity and Structure

This compound is a modified purine (B94841) nucleoside, a dimethyl analog of guanosine (B1672433).[1] It is a naturally occurring component of RNA and has garnered interest for its potential as an influenza neuraminidase inhibitor and its immunostimulatory properties.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one |

| CAS Number | 73667-71-7[1] |

| Molecular Formula | C₁₂H₁₇N₅O₅[1] |

| Canonical SMILES | CN1C=NC2=C1C(=O)N=C(N2[C@H]3--INVALID-LINK--CO)O">C@@HOC)N |

| InChI | InChI=1S/C12H17N5O5/c1-14-5-16-10-9(14)11(21)17-12(13)15-8(10)17-7-6(19)4(2-18)22-7/h3-7,18-20H,2H2,1H3,(H2,13,15,21)/t4-,5+,6-,7-/m1/s1 |

| InChIKey | JLYURAYAEKVGQJ-IOSLPCCCSA-N |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 2. This data is crucial for its handling, formulation, and in silico modeling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 311.29 g/mol | [1] |

| Monoisotopic Mass | 311.122968679 Da | [2] |

| Physical Description | Solid | [2] |

| Boiling Point (predicted) | 685.6 ± 65.0 °C at 760 mmHg | |

| Density (predicted) | 1.81 ± 0.1 g/cm³ | |

| XLogP3 (predicted) | -1.3 | [2] |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 132 Ų | [2] |

Biological Activity and Signaling Pathways

This compound is recognized as a guanosine analog with significant immunostimulatory activity.[1] Studies have demonstrated that its functional activity is dependent on the activation of Toll-like receptor 7 (TLR7).[1] Activation of TLR7 by guanosine analogs can induce the production of type I interferons, which in turn mediate antiviral effects.[1]

TLR7 Signaling Pathway

Guanosine analogs, including this compound, activate immune cells through the TLR7 signaling pathway.[3] This process requires endosomal maturation.[3][4] Upon binding of the agonist, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines and type I interferons.[5]

TLR7 Signaling Pathway Diagram

Caption: Activation of TLR7 by this compound in the endosome initiates a MyD88-dependent signaling cascade, leading to the nuclear translocation of NF-κB and IRF7 and subsequent expression of pro-inflammatory cytokines and type I interferons.

Experimental Protocols

This section provides an overview of methodologies for the synthesis, characterization, and biological evaluation of this compound and related compounds. These protocols are generalized and may require optimization for specific experimental conditions.

Synthesis of 2'-O-methylated Guanosine Analogs

The synthesis of 2'-O-methylated guanosine analogs often involves a multi-step process that includes protection of reactive groups, methylation, and subsequent deprotection.

General Protocol for Synthesis:

-

Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of a guanosine precursor are protected using a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS or MDPSCl₂).[6][7]

-

Methylation: The 2'-hydroxyl group is then methylated. This can be achieved using a methylating agent like methyl iodide or methyl chloride in the presence of a mild base such as sodium hydride or NaHMDS.[7]

-

Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed, often using a fluoride (B91410) source like TBAF for silyl groups, to yield the final 2'-O-methylated product.

-

Purification: The final product is purified using techniques such as silica (B1680970) gel column chromatography.[3]

Synthesis Workflow Diagram

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. N2,N2-Dimethylguanosine | C12H17N5O5 | CID 135501639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Form: A Technical Guide to the Role of N2,N2-dimethylguanosine in Preventing tRNA Misfolding

For Immediate Release

This technical guide provides an in-depth analysis of the critical role of post-transcriptional tRNA modifications in ensuring proper molecular folding and function. Specifically, it focuses on the mechanism by which the modified nucleoside N2,N2-dimethylguanosine (m²₂G) acts as a structural gatekeeper, preventing transfer RNA (tRNA) from adopting inactive, misfolded conformations. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of molecular biology, biochemistry, and RNA therapeutics.

Introduction: The Imperative of Correct tRNA Structure

Transfer RNA (tRNA) molecules are central adaptors in protein synthesis, responsible for decoding messenger RNA (mRNA) codons and delivering the corresponding amino acids to the ribosome. This function is critically dependent on their highly conserved, L-shaped three-dimensional structure. This tertiary structure arises from a specific folding of the cloverleaf secondary structure, which is stabilized by a network of tertiary interactions.

However, the intrinsic chemistry of RNA allows for alternative base-pairing schemes, creating the potential for tRNAs to misfold into non-functional or "kinetically trapped" conformations.[1] To overcome this, cells have evolved a sophisticated system of over 100 distinct post-transcriptional modifications that decorate tRNA molecules.[2] These modifications are crucial for fine-tuning tRNA structure, stability, and function.[2][3]

This guide focuses on a key modification, N2,N2-dimethylguanosine (m²₂G) , which is prominently found at position 26 in the vast majority of eukaryotic tRNAs.[4][5] While the user's query specified "1,2'-O-dimethylguanosine" (a distinct modification, m¹Gm), the preponderance of scientific evidence points to m²₂G26 as the primary dimethylated guanosine (B1672433) derivative responsible for preventing tRNA misfolding.[1][6][7] This modification serves as a powerful example of how a subtle chemical change can enforce a profound structural outcome.

The Molecular Mechanism of m²₂G in Preventing Misfolding

The modification N2,N2-dimethylguanosine is typically located at position 26, a critical juncture between the D-stem and the anticodon stem of the tRNA cloverleaf.[4][8] Its role as a structural determinant is not to strengthen the canonical fold directly, but rather to prevent the formation of an alternative, misfolded structure.

The key to this function lies in the alteration of the hydrogen-bonding potential of the guanine (B1146940) base. A standard guanosine can form a stable Watson-Crick base pair with cytosine. Certain tRNA gene sequences are capable of folding into non-canonical structures where G26 incorrectly pairs with a cytosine elsewhere in the molecule (e.g., C11), leading to an extended, non-functional D-arm.[6][7]

The enzymatic addition of two methyl groups to the exocyclic amine (N²) of the guanine base by the tRNA methyltransferase Trm1 physically blocks the hydrogen bond donor sites required for Watson-Crick pairing with cytosine.[4][7] This chemical preclusion effectively closes the pathway to the misfolded state. By preventing the formation of an improper G26-C base pair, the m²₂G26 modification ensures that the D-arm and anticodon stem form correctly, facilitating the subsequent folding into the functional L-shaped tertiary structure.[4][6] This has led to the conceptualization of the Trm1 enzyme as an RNA chaperone, one that guides proper folding through covalent modification.[4]

Quantitative Impact of Modifications on tRNA Stability

While the primary role of m²₂G26 is to prevent misfolding rather than to increase the melting temperature (Tm) of the correctly folded state, post-transcriptional modifications as a whole contribute significantly to the overall thermal stability of tRNA.[9] This is particularly crucial for organisms living at high temperatures (thermophiles), whose tRNAs are often heavily modified.[6][10]

Direct, consolidated quantitative data comparing the Tm of a specific tRNA with and without only the m²₂G26 modification is sparse in the literature. However, numerous studies have quantified the stabilizing effects of other modifications, demonstrating their importance in maintaining tRNA structure. The lack of core modifications can lead to degradation, highlighting their role in tRNA quality control.[9] For instance, modified E. coli tRNAfMet shows significantly higher overall structural and thermal stability compared to its unmodified counterpart.[9]

| Modification Type | Position(s) | Observed Effect on Thermal Stability (Tm) | Reference(s) |

| m⁵s²U (5-methoxycarbonylmethyl-2-thiouridine) | 54 | Increases Tm by >3°C in thermophile tRNAs. | [10][11] |

| Ψ (Pseudouridine) | 55 | Individually increases the Tm of E. coli tRNASer. | [9] |

| Gm (2'-O-methylguanosine) | 18 | Individually increases the Tm of E. coli tRNASer. | [9] |

| s⁴U (4-thiouridine) | 8 | Absence decreases the Tm of E. coli tRNASer. | [12] |

| Multiple Core Modifications | Various | Modified E. coli tRNAfMet has a significantly higher overall stability than the unmodified version. | [9][13] |

| m²₂G (N2,N2-dimethylguanosine) | 10, 26 | Prevents alternative base-pairing, ensuring correct folding and structural integrity, which indirectly contributes to stability. | [6][7] |

Table 1: Summary of reported effects of various post-transcriptional modifications on the thermal stability of tRNA.

Experimental Protocols for Analysis

The study of tRNA modification, folding, and stability relies on a suite of robust biochemical and biophysical techniques. The following sections detail the core methodologies cited in the investigation of m²₂G and other tRNA modifications.

In Vitro Transcription (IVT) for tRNA Production

To study the effects of specific modifications, researchers require pure populations of both unmodified and modified tRNAs. Unmodified tRNAs are typically produced via in vitro transcription (IVT).

Principle: T7 RNA polymerase is used to transcribe a DNA template encoding the tRNA of interest. The template can be a linearized plasmid or a synthetic DNA oligonucleotide duplex containing the T7 promoter sequence upstream of the tRNA gene.[13]

Detailed Protocol:

-

Template Preparation:

-

Plasmid-based: A plasmid containing the tRNA gene downstream of a T7 promoter is linearized with a restriction enzyme (e.g., BstNI) at the 3' end of the gene to ensure run-off transcription produces the correct 3'-terminus.

-

Oligonucleotide-based: A long sense-strand oligonucleotide containing the T7 promoter and tRNA sequence is annealed to a shorter antisense oligonucleotide that forms the double-stranded T7 promoter region.

-

-

Transcription Reaction Mix: In RNase-free water, combine:

-

40 mM Tris-HCl, pH 8.0

-

22 mM MgCl₂

-

1 mM Spermidine

-

5 mM DTT

-

4 mM each of ATP, GTP, CTP, UTP

-

DNA Template (e.g., 1-2 µg linearized plasmid or 0.5 µM oligo duplex)

-

RNase Inhibitor (e.g., 40 units)

-

T7 RNA Polymerase (e.g., 30 nM)

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.

-

Purification: The transcribed tRNA is purified from the reaction mixture. This is typically achieved by phenol/chloroform extraction and ethanol (B145695) precipitation, followed by denaturing polyacrylamide gel electrophoresis (PAGE) to isolate the full-length tRNA product. The tRNA band is excised from the gel and eluted.

Thermal Denaturation for Stability Analysis

Principle: The stability of an RNA molecule is often characterized by its melting temperature (Tm), the temperature at which 50% of the molecules are unfolded. This is measured by monitoring the UV absorbance at 260 nm, which increases as the stacked bases in the helical regions unstack upon denaturation (the hyperchromic effect).

Detailed Protocol:

-

Sample Preparation: Purified tRNA (modified or unmodified) is buffer-exchanged and diluted in a low-salt, degassed buffer (e.g., 15 mM NaCl, 20 mM sodium cacodylate, 0.5 mM EDTA, pH 7.0).

-

Instrumentation: Samples are placed in quartz cuvettes in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Melting: The temperature is ramped up slowly (e.g., 0.5-1.0 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C). The absorbance at 260 nm is recorded at regular intervals.

-

Data Analysis: The absorbance values are normalized to create a melting curve. The Tm is determined by finding the temperature at the maximum of the first derivative of this curve or by fitting the curve to a sigmoidal model.

Chemical Probing for Structural Analysis

Principle: Chemical probes like dimethyl sulfate (B86663) (DMS) can modify RNA bases that are not protected by base-pairing or protein binding. DMS methylates the N1 of adenine (B156593) and the N3 of cytosine at their Watson-Crick faces. By identifying the modified sites, one can infer the secondary and tertiary structure of the RNA.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 3. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transfer RNA Modification Enzymes from Thermophiles and Their Modified Nucleosides in tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Characterization of UVA-Induced Alterations to Transfer RNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RNA modifications stabilize the tertiary structure of tRNAfMet by locally increasing conformational dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Amino-terminal extension generated from an upstream AUG codon increases the efficiency of mitochondrial import of yeast N2,N2-dimethylguanosine-specific tRNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Archaeal Pathway to 1,2'-O-dimethylguanosine: A Technical Guide to tRNA Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 1,2'-O-dimethylguanosine (m¹Gm), a modified nucleoside found in the transfer RNA (tRNA) of archaea. The presence of such hypermodified nucleosides is particularly prominent in extremophilic archaea, where they are thought to contribute to the structural stability and functional efficiency of tRNA under harsh environmental conditions. This document details the enzymatic machinery, reaction mechanisms, and experimental methodologies used to elucidate this critical post-transcriptional modification pathway.

Introduction to this compound in Archaea

Post-transcriptional modifications of tRNA are essential for proper tRNA folding, stability, and accurate translation. In archaea, particularly those thriving in extreme environments, tRNA molecules are often heavily modified. This compound is a prime example of such a modification, involving the methylation of a guanosine (B1672433) residue at both the N1 position of the base and the 2'-hydroxyl group of the ribose sugar. This dual modification is believed to play a crucial role in stabilizing the tRNA structure, thereby ensuring its functionality at high temperatures, extreme pH, or high salt concentrations.

The biosynthesis of m¹Gm is a multi-step enzymatic process. While a single bifunctional enzyme has not been identified, the pathway is understood to proceed through the sequential action of two distinct classes of methyltransferases.

The Biosynthetic Pathway of this compound

The formation of this compound in archaeal tRNA is a sequential process involving two key enzymatic steps: N1-methylation of guanosine followed by 2'-O-methylation of the ribose.

Step 1: N1-Methylation of Guanosine (G → m¹G)

The initial step in the pathway is the methylation of the guanine (B1146940) base at the N1 position. This reaction is catalyzed by a member of the Trm10 family of tRNA methyltransferases . In archaea, orthologs of the yeast Trm10p have been identified and characterized.

A notable example is the Trm10 homolog from the hyperthermophilic euryarchaeon Thermococcus kodakaraensis (TkTrm10). This enzyme has been shown to possess dual specificity, capable of methylating both adenosine (B11128) (A) and guanosine (G) at position 9 of tRNA.[1] The methyl group is transferred from the universal methyl donor, S-adenosyl-L-methionine (AdoMet).

Step 2: 2'-O-Methylation of 1-methylguanosine (B33566) (m¹G → m¹Gm)

Following the N1-methylation of the base, the ribose moiety is methylated at the 2'-hydroxyl group. Archaea employ two distinct strategies for 2'-O-methylation of tRNA:

-

Protein-only, site-specific tRNA 2'-O-methyltransferases: These enzymes directly recognize the target nucleotide within the tRNA structure. An example is the archaeal tRNA methyltransferase aTrm56, which specifically methylates cytidine (B196190) at position 56.[2] While the specific enzyme responsible for Gm formation at the site of a pre-existing m¹G has not been definitively identified, the prevalence of doubly modified nucleosides like N²,2'-O-dimethylguanosine (m²Gm) in hyperthermophiles strongly suggests the existence of such dedicated enzymes.[3]

-

C/D box small ribonucleoprotein (sRNP)-guided methylation: This mechanism involves a complex of proteins and a guide RNA (C/D box sRNA) that directs the methylation to a specific nucleotide through base pairing. This machinery is also known to be active in archaeal tRNA modification.[2]

It is hypothesized that a dedicated, site-specific 2'-O-methyltransferase recognizes the m¹G-modified tRNA as its substrate to complete the formation of this compound.

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for the key methyltransferase involved in the initial step of this compound biosynthesis. Kinetic data for the specific archaeal 2'-O-methyltransferase in this pathway is not yet available and represents an area for future research.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| TkTrm10 | Thermococcus kodakaraensis | tRNA-G | 0.23 ± 0.04 | 0.0011 ± 0.0000 | [4] |

| S-adenosyl-L-methionine (SAM) | 4.8 ± 1.1 | 0.0011 ± 0.0001 | [4] | ||

| Archaeal tRNA 2'-O-methyltransferase | Not yet identified | m¹G-tRNA | N/A | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of archaeal tRNA methyltransferases.

Overexpression and Purification of Recombinant Archaeal tRNA Methyltransferases

This protocol is adapted for the expression of thermophilic archaeal enzymes in E. coli.

-

Gene Cloning: The gene encoding the putative methyltransferase (e.g., Trm10 homolog) is amplified by PCR from the archaeal genomic DNA. The PCR product is then cloned into an expression vector, such as pET-28b, which allows for the production of an N-terminally His-tagged fusion protein.

-

Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, which is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation for 4-6 hours at 30°C.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication on ice.

-

Protein Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM). The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Heat Purification Step (for thermophilic enzymes): The eluted protein fraction can be subjected to a heat treatment step (e.g., 60-70°C for 15-30 minutes) to denature and precipitate mesophilic E. coli proteins. The heat-treated sample is then centrifuged to remove the precipitate.

-

Further Purification: The protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and aggregates. The purity of the protein is assessed by SDS-PAGE.

In Vitro tRNA Methylation Assay

This assay is used to determine the activity and substrate specificity of the purified methyltransferase.

-

Reaction Mixture: The standard methylation reaction mixture (50 µL) contains:

-

50 mM Tris-HCl (pH 8.0)

-

5 mM MgCl₂

-

50 mM KCl

-

1 mM DTT

-

1 µg of tRNA substrate (either total tRNA from a specific organism or an in vitro transcribed tRNA)

-

1 µM of purified methyltransferase

-

10 µM S-adenosyl-L-methionine (AdoMet), including a tracer amount of [³H-methyl]-AdoMet.

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for the archaeal enzyme (e.g., 50-70°C) for a specified time (e.g., 30-60 minutes).

-

Stopping the Reaction and RNA Precipitation: The reaction is stopped by the addition of an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1). The aqueous phase is collected, and the tRNA is precipitated by the addition of 3 volumes of ethanol (B145695) and 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2). The mixture is incubated at -20°C for at least 1 hour.

-

Quantification of Methyl Incorporation: The precipitated tRNA is collected by centrifugation, washed with 70% ethanol, and air-dried. The tRNA pellet is redissolved in nuclease-free water. The amount of incorporated radioactivity is measured by liquid scintillation counting.

Analysis of Modified Nucleosides by HPLC-Coupled Mass Spectrometry

This method allows for the identification and quantification of modified nucleosides in a tRNA sample.

-

tRNA Digestion: Purified tRNA is completely digested to its constituent nucleosides using a mixture of nucleases, such as nuclease P1 and bacterial alkaline phosphatase.

-

HPLC Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of a polar solvent (e.g., ammonium (B1175870) acetate buffer) and a less polar solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry Analysis: The eluent from the HPLC is directly introduced into a mass spectrometer (e.g., a triple quadrupole or Orbitrap mass spectrometer) for analysis.

-

Identification and Quantification: Modified nucleosides are identified based on their retention time and their specific mass-to-charge ratio (m/z). Quantification can be achieved by comparing the peak area of the modified nucleoside to that of the canonical nucleosides or by using stable isotope-labeled internal standards.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in archaeal tRNA.

Experimental Workflow for Characterizing an Archaeal tRNA Methyltransferase

Caption: Workflow for the identification and characterization of an archaeal tRNA methyltransferase.

References

- 1. New archaeal methyltransferases forming 1-methyladenosine or 1-methyladenosine and 1-methylguanosine at position 9 of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cm56 tRNA modification in archaea is catalyzed either by a specific 2′-O-methylase, or a C/D sRNP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative patterns of modified nucleotides in individual tRNA species from a mesophilic and two thermophilic archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

1,2'-O-dimethylguanosine function in ribosomal RNA

An In-depth Technical Guide on Guanosine (B1672433) Modifications in Ribosomal RNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribosomal RNA (rRNA) is subject to a complex landscape of post-transcriptional modifications that are critical for ribosome structure, function, and the regulation of protein synthesis. Among these, the methylation of guanosine residues plays a pivotal role in fine-tuning the translational machinery. This technical guide provides a comprehensive overview of the key guanosine modifications in rRNA, including N1-methylguanosine (m1G), N7-methylguanosine (m7G), N2,N2-dimethylguanosine (m2,2G), and 2'-O-methylguanosine (Gm). While the modification 1,2'-O-dimethylguanosine was the initial focus of this inquiry, a thorough review of the scientific literature indicates that it is not a recognized or characterized modification within ribosomal RNA. Therefore, this guide will focus on the well-established guanosine modifications in rRNA, their biosynthesis, functional implications, and the experimental methodologies used for their study.

Introduction to Guanosine Modifications in rRNA

Post-transcriptional modifications of rRNA are essential for the proper folding and assembly of ribosomes, as well as for their catalytic activity in protein synthesis. These modifications are generally clustered in functionally important regions of the ribosome, such as the peptidyl transferase center (PTC) and the decoding site. Methylation is one of the most common types of rRNA modification, and guanosine residues are frequent targets. These modifications can influence ribosome stability, translation fidelity, and even confer resistance to antibiotics.

Key Guanosine Modifications in Ribosomal RNA

While this compound has not been identified in ribosomal RNA, several other guanosine modifications are well-documented and play crucial roles.

N1-methylguanosine (m1G)

-

Location: In prokaryotic 23S rRNA, m1G is found at position G745 in Escherichia coli and G748 in Streptomyces. These sites are located in hairpin 35 of domain II.

-

Function: The m1G modification at these positions is implicated in antibiotic resistance. For instance, the absence of m1G methylation at G745 in E. coli leads to increased resistance to the antibiotic viomycin (B1663724), although it is accompanied by severe growth defects. In Streptomyces, N1-methylation of G748 results in resistance to the macrolide antibiotic tylosin (B1662201).

-

Enzymatic Formation: The methylation at G745 is catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase RrmA, while the modification at G748 is introduced by TlrB.

N7-methylguanosine (m7G)

-

Location: In eukaryotic 18S rRNA, m7G is a conserved modification found at position G1575 in yeast (Saccharomyces cerevisiae) and G1639 in humans. This site is located at a ridge between the P- and E-sites of the small ribosomal subunit.

-

Function: The m7G modification at this position is crucial for the maturation of the 40S ribosomal subunit, including the processing of pre-18S rRNA.[1][2][3] While the modification itself is not essential for the viability of yeast cells, the presence of the methyltransferase complex is required for ribosome biogenesis, suggesting a role in quality control.[3][4] This modification can also influence the interaction with tRNAs during translation.

-

Enzymatic Formation: The formation of m7G1575/1639 is catalyzed by a heterodimeric complex consisting of the catalytic subunit Bud23 (WBSCR22 in humans) and its coactivator Trm112 (TRMT112 in humans).[2][4][5] Trm112 is essential for the stability of the catalytic subunit.[4]

N2,N2-dimethylguanosine (m2,2G)

-

Location and Function: While prominently found in tRNA, N2,N2-dimethylguanosine and its precursor, N2-methylguanosine (m2G), are also present in rRNA.[6][7] In E. coli rRNA, m2G is the second most frequently encountered modified nucleoside.[6][7] These modifications can alter the base-pairing properties of guanosine and influence the local RNA structure. Specifically, the dual methylation at the N2 position prevents the formation of canonical Watson-Crick base pairs with cytosine.[8]

2'-O-methylguanosine (Gm)

-

Location and Function: 2'-O-methylation of the ribose moiety is a highly abundant modification in rRNA of all domains of life.[9] This modification stabilizes the RNA structure by favoring the C3'-endo conformation of the ribose sugar and protects the phosphodiester backbone from hydrolysis.[10][11] A universally conserved 2'-O-methylated guanosine (Gm2922 in yeast) is located in the A-site loop of the peptidyl transferase center and is critical for the efficient nuclear export of the large ribosomal subunit, acting as a checkpoint in ribosome biogenesis.[12]

-

Enzymatic Formation: In eukaryotes, the site-specific 2'-O-methylation of rRNA is primarily guided by box C/D small nucleolar RNAs (snoRNAs) that are part of a ribonucleoprotein complex (snoRNP). The catalytic activity is provided by the methyltransferase Fibrillarin (Nop1p in yeast).[13]

Quantitative Data on Guanosine Modifications in rRNA

The stoichiometry of rRNA modifications can vary, leading to a heterogeneous population of ribosomes within a cell. This heterogeneity may allow for the fine-tuning of translation in response to different cellular conditions.[10][14] Quantitative analysis of these modifications is crucial for understanding their regulatory roles.

| Modification | Organism/RNA | Position | Stoichiometry/Effect | Reference(s) |

| m1G | E. coli 23S rRNA | G745 | Absence leads to viomycin resistance | |

| m1G | Streptomyces 23S rRNA | G748 | Presence confers tylosin resistance | |

| m7G | S. cerevisiae 18S rRNA | G1575 | Required for efficient 40S subunit biogenesis | [1][4] |

| m7G | Human 18S rRNA | G1639 | Essential for 18S rRNA processing and 40S subunit maturation | [2][3] |

| Gm | S. cerevisiae 25S rRNA | G2922 | Methylation is a critical checkpoint for large subunit export | [12] |

Experimental Protocols for the Analysis of Guanosine Modifications

Several techniques are employed to detect, locate, and quantify guanosine modifications in rRNA.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a powerful and widely used method for the quantitative analysis of ribonucleoside modifications.

Protocol Outline:

-

RNA Isolation and Purification: Isolate total RNA from the cells or tissues of interest. Subsequently, purify the rRNA fraction.

-

Enzymatic Digestion: The purified rRNA is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.[15]

-

LC Separation: The resulting mixture of nucleosides is separated by reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC).[16]

-

MS/MS Analysis: The separated nucleosides are ionized, and their mass-to-charge ratio is determined by a mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the nucleosides, and the specific fragmentation patterns allow for the unambiguous identification and quantification of the modified nucleosides.[17][18]

Primer Extension Analysis

This method is used to map the location of modifications that block or pause reverse transcriptase.

Protocol Outline:

-

Primer Design and Labeling: A DNA oligonucleotide primer, complementary to a sequence downstream of the suspected modification site, is designed. The 5' end of the primer is typically radiolabeled.

-

Primer Annealing: The labeled primer is annealed to the rRNA template.

-

Reverse Transcription: Reverse transcriptase is used to synthesize a cDNA strand. The presence of a 2'-O-methyl group can cause the reverse transcriptase to pause or stop, resulting in a truncated cDNA product one nucleotide downstream of the modification.[19][20]

-

Gel Electrophoresis and Autoradiography: The cDNA products are resolved on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer. The position of the reverse transcriptase stop reveals the location of the modified nucleotide.[19]

Signaling Pathways and Experimental Workflows

Enzymatic Formation of N7-methylguanosine (m7G) in 18S rRNA

Caption: Formation of N7-methylguanosine in 18S rRNA.

Workflow for LC-MS based analysis of rRNA modifications

Caption: Workflow for LC-MS analysis of rRNA modifications.

Implications for Drug Development

The enzymes responsible for rRNA modifications, particularly methyltransferases, represent potential targets for the development of novel therapeutic agents. For instance, inhibitors of rRNA methyltransferases that confer antibiotic resistance could be developed to resensitize resistant bacterial strains to existing antibiotics. Furthermore, given the role of ribosome biogenesis and function in cancer, targeting the enzymes that modify rRNA could be a promising anti-cancer strategy. The detailed understanding of the structure and function of these enzymes and their substrates is paramount for structure-based drug design.

Conclusion

While this compound does not appear to be a known modification in ribosomal RNA, the study of other guanosine methylations such as m1G, m7G, m2,2G, and Gm has revealed their profound impact on ribosome biogenesis, function, and the regulation of translation. The continued exploration of the "epitranscriptome" of rRNA, facilitated by advanced analytical techniques like mass spectrometry, will undoubtedly uncover further layers of complexity in the regulation of gene expression and provide new avenues for therapeutic intervention. This guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge on these critical RNA modifications.

References

- 1. researchgate.net [researchgate.net]

- 2. N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic methylome of internal mRNA N7-methylguanosine and its regulatory role in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The potential role of N7-methylguanosine (m7G) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 9. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. pnas.org [pnas.org]

- 15. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RNA Modifications [labome.com]

The Discovery and History of 1,2'-O-dimethylguanosine: A Technical Overview

Abstract

1,2'-O-dimethylguanosine (m¹Gm) is a doubly modified ribonucleoside found in transfer RNA (tRNA), particularly in thermophilic archaea. This hypermodified nucleoside, characterized by methylation at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar, plays a crucial role in maintaining the structural integrity and function of tRNA in organisms thriving in extreme environments. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological significance of this compound. It details the analytical methods for its detection, the enzymatic pathways involved in its biosynthesis, and its function in the context of translation. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, molecular biology, and drug development who are interested in the intricate world of RNA modifications.

Introduction

The landscape of molecular biology was profoundly shaped by the discovery that the four canonical ribonucleosides—adenosine, guanosine, cytidine, and uridine—are not the sole constituents of RNA. Post-transcriptional modifications dramatically expand the chemical diversity of RNA molecules, fine-tuning their structure and function. Among the most heavily modified classes of RNA are transfer RNAs (tRNAs), which serve as the critical adaptors in protein synthesis. The discovery of modified nucleosides in tRNA dates back over half a century and has since revealed a complex "epitranscriptomic" layer of gene regulation.

This guide focuses on a specific, doubly modified nucleoside: this compound (m¹Gm). This molecule features two methyl groups, one on the guanine base at the N1 position (m¹) and another on the 2'-hydroxyl of the ribose moiety (Gm). This unique combination of modifications is particularly prevalent in the tRNA of archaea, a domain of single-celled organisms known for their ability to survive in extreme environments. The presence of m¹Gm is believed to contribute to the thermostability of tRNA, ensuring its proper folding and function at high temperatures.

Discovery and Initial Characterization

While a definitive singular report on the initial discovery of this compound has not been identified in the available literature, its characterization is built upon the foundational knowledge of its constituent modifications, N¹-methylguanosine (m¹G) and 2'-O-methylguanosine (Gm). The presence of m¹G in tRNA was established in early studies of tRNA sequencing. The function of m¹G at position 37, adjacent to the anticodon, has been recognized for its importance in preventing translational frameshifting.

The discovery of 2'-O-methylation of ribose in various RNA species, including tRNA, was another significant milestone. This modification is known to confer resistance to nuclease degradation and to stabilize the C3'-endo conformation of the ribose, which in turn rigidifies the RNA backbone.

Chemical and Physical Properties

This compound is a purine (B94841) ribonucleoside with the chemical formula C₁₂H₁₇N₅O₅ and a molecular weight of 311.29 g/mol . Its structure consists of a guanine base methylated at the N1 position, linked via a β-N⁹-glycosidic bond to a ribose sugar that is methylated at the 2'-hydroxyl group.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₇N₅O₅ | |

| Molecular Weight | 311.29 g/mol | |

| CAS Number | 73667-71-7 | |

| Synonyms | 1-Methyl-2'-O-methylguanosine, m¹Gm | |

| IUPAC Name | 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6H-purin-6-one |

Biological Role and Significance

The primary biological role of this compound is intrinsically linked to its location within the tRNA molecule and the structural consequences of its dual methylation.

4.1. tRNA Structure and Stability:

The 2'-O-methylation of the ribose sugar contributes significantly to the conformational rigidity of the polynucleotide chain. This is particularly critical for tRNAs in thermophilic organisms, which must maintain their precise three-dimensional L-shaped structure at temperatures that would typically denature nucleic acids. The methyl group on the ribose sterically hinders the flexibility of the sugar-phosphate backbone, favoring the C3'-endo pucker characteristic of A-form helices and enhancing base stacking interactions.

The N¹-methylation of guanine can influence its base-pairing properties. While standard Watson-Crick pairing with cytosine is disrupted, this modification can be crucial for forming specific tertiary interactions within the tRNA molecule, further stabilizing its folded structure.

4.2. Function in Translation:

By ensuring the correct folding and stability of tRNA, m¹Gm indirectly contributes to the fidelity and efficiency of protein synthesis. A properly folded tRNA is essential for its recognition by aminoacyl-tRNA synthetases, which charge the tRNA with the correct amino acid, and for its interaction with the ribosome during translation. Modifications in and around the anticodon loop, where m¹G is often found, are known to be critical for accurate codon recognition.

Enzymatic Biosynthesis

The biosynthesis of this compound is a post-transcriptional modification event. It is highly probable that the two methylation steps are carried out by distinct enzymatic activities, although a single bifunctional enzyme has not been ruled out.

5.1. N¹-methylation of Guanosine:

The formation of m¹G in tRNA is catalyzed by a class of enzymes known as tRNA (guanine-N¹)-methyltransferases. In archaea and eukaryotes, this activity is performed by the Trm5 family of enzymes. In bacteria, the functionally equivalent but structurally distinct enzyme is TrmD. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

5.2. 2'-O-methylation of Ribose:

The 2'-O-methylation of ribose moieties in RNA is carried out by 2'-O-methyltransferases. In eukaryotes and archaea, this modification can be directed by small nucleolar RNAs (snoRNAs) or small Cajal body-specific RNAs (scaRNAs) that form a ribonucleoprotein complex (snoRNP/scaRNP) with a methyltransferase, typically fibrillarin. These guide RNAs provide specificity by base-pairing with the target RNA. Alternatively, some 2'-O-methylations are performed by standalone protein methyltransferases that recognize specific sequences or structural motifs in their target RNAs.

The biosynthesis of m¹Gm likely involves the sequential action of a Trm5-like enzyme and a 2'-O-methyltransferase. The order of these methylation events is not definitively established and may vary between different tRNA species and organisms.

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of modified nucleosides have evolved significantly over time. Early methods relied on radiolabeling and chromatography, while modern approaches utilize the high sensitivity and resolution of mass spectrometry.

6.1. Isolation of tRNA:

A general workflow for the isolation of tRNA for nucleoside analysis is as follows:

-

Cell Lysis: Harvest cells and lyse them using appropriate methods (e.g., sonication, French press, or enzymatic digestion) in a buffer containing RNase inhibitors.

-

Phenol-Chloroform Extraction: Remove proteins and lipids by extraction with phenol:chloroform:isoamyl alcohol.

-

RNA Precipitation: Precipitate total RNA from the aqueous phase using ethanol (B145695) or isopropanol.

-

tRNA Enrichment: Separate tRNA from other RNA species (e.g., rRNA, mRNA) using size-exclusion chromatography, ion-exchange chromatography (e.g., DEAE-cellulose), or polyacrylamide gel electrophoresis (PAGE).

6.2. Nucleoside Analysis by HPLC-MS/MS:

This is the current gold standard for the identification and quantification of modified nucleosides.

-

Enzymatic Digestion of tRNA: Purified tRNA is completely digested to its constituent nucleosides using a cocktail of enzymes, typically nuclease P1 followed by phosphodiesterase I and alkaline phosphatase.

-

Chromatographic Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC), usually with a reverse-phase C18 column.

-

Mass Spectrometric Detection and Quantification: The eluate from the HPLC is introduced into a tandem mass spectrometer (MS/MS). Nucleosides are identified based on their unique retention times and mass-to-charge (m/z) ratios of the parent ion and its characteristic fragment ions. Quantification is achieved by comparing the signal intensity to that of known amounts of synthetic standards.

Conclusion and Future Perspectives

This compound stands as a testament to the chemical complexity that RNA can achieve through post-transcriptional modification. While its role in ensuring tRNA stability, particularly in extremophiles, is well-appreciated, many questions remain. The precise interplay between N¹- and 2'-O-methylation in modulating tRNA function is an area ripe for further investigation. The identification and characterization of the complete enzymatic machinery responsible for the synthesis of m¹Gm in various organisms will provide deeper insights into the regulation of this modification.

Furthermore, the potential for crosstalk between different RNA modifications and the impact of environmental stressors on the modification landscape of tRNA are exciting avenues for future research. As analytical techniques continue to improve in sensitivity and throughput, a more complete picture of the "tRNA modification code" and the specific role of m¹Gm within it will undoubtedly emerge, with potential implications for our understanding of the boundaries of life and for applications in biotechnology and synthetic biology.

1,2'-O-Dimethylguanosine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on a Modified Purine (B94841) Nucleoside

This technical guide provides a comprehensive overview of 1,2'-O-dimethylguanosine, a modified purine nucleoside. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activity, and potential therapeutic applications of this molecule. This guide covers its chemical synthesis, analytical characterization, and its role in innate immunity through the activation of Toll-like receptor 7 (TLR7).

Core Concepts

This compound is a derivative of the purine nucleoside guanosine (B1672433), featuring two methyl groups at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. While research on this specific modification is emerging, the broader class of modified nucleosides is of significant interest due to their roles in various biological processes and their potential as therapeutic agents.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₁₇N₅O₅ |

| Molecular Weight | 311.29 g/mol |

| IUPAC Name | 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-1-methyl-2-(methylamino)-1,9-dihydro-6H-purin-6-one |

| Canonical SMILES | CN1C2=C(N=C(N1)NC)N=CN2C3C(C(C(O3)CO)O)O |

| Appearance | White to off-white powder (predicted) |

| Solubility | Soluble in water and polar organic solvents (predicted) |

Biological Activity and Signaling Pathway

Guanosine analogs, including methylated derivatives, have been shown to exhibit immunostimulatory activity. This activity is primarily mediated through the activation of Toll-like receptor 7 (TLR7), an endosomal receptor that plays a crucial role in the innate immune response to single-stranded RNA viruses.

TLR7 Signaling Pathway

The activation of TLR7 by this compound is thought to initiate a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This pathway is dependent on the adaptor protein MyD88. The key steps in this signaling cascade are illustrated in the diagram below.

Caption: TLR7 activation by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, based on established procedures for related modified nucleosides.

Synthesis of this compound

The chemical synthesis of this compound can be approached through a multi-step process involving the protection of reactive functional groups, followed by methylation and subsequent deprotection. The following is a generalized protocol.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Protection of Guanosine:

-

Dissolve guanosine in anhydrous pyridine.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole (B134444) to protect the 3'- and 5'-hydroxyl groups of the ribose.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the silylated guanosine.

-

-

N1-Methylation:

-

Dissolve the protected guanosine in an appropriate aprotic solvent (e.g., DMF).

-

Add a methylating agent, such as methyl iodide (CH₃I), in the presence of a mild base (e.g., K₂CO₃).

-

Stir the reaction at room temperature until completion.

-

Purify the N1-methylated product.

-

-

2'-O-Methylation:

-

Dissolve the N1-methylated intermediate in an anhydrous solvent.

-

Use a selective 2'-O-methylation procedure. A common method involves the use of a stannylene acetal (B89532) intermediate followed by methylation with methyl iodide.

-

Alternatively, direct methylation can be attempted with reagents like methyl triflate, though selectivity may be lower.

-

-

Deprotection:

-

Remove the silyl (B83357) protecting groups using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.

-

Monitor the deprotection by TLC or LC-MS.

-

-

Purification:

-

Purify the final product, this compound, using reversed-phase high-performance liquid chromatography (HPLC).

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

The identity and purity of synthesized this compound can be confirmed using LC-MS.

Experimental Workflow for LC-MS Analysis

Caption: Workflow for LC-MS analysis of this compound.

LC-MS Parameters:

| Parameter | Value |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole or Orbitrap Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | m/z 100-500 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Expected Mass Spectrometry Results:

-

Parent Ion (M+H)⁺: The expected mass-to-charge ratio (m/z) for the protonated molecule is approximately 312.13.

-

Fragmentation: Collision-induced dissociation (CID) is expected to produce characteristic fragments. A major fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the loss of the ribose moiety. This would yield a fragment corresponding to the methylated guanine base.

Data Presentation

Quantitative data is crucial for assessing the purity, stability, and biological activity of this compound. The following table provides an example of how such data can be structured.